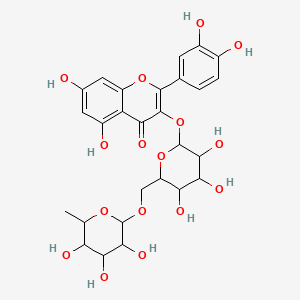
Vitamin P
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These compounds are not actually vitamins but are a large class of polyphenol plant compounds found in deeply colored fruits, vegetables, cocoa, tea, and wine . Flavonoids are responsible for the color of many fruits and vegetables and provide plants with protection from ultraviolet rays and infection .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flavonoids can be synthesized through various chemical reactions, including the condensation of phenolic compounds with ketones or aldehydes. The synthesis often involves the use of catalysts such as acids or bases to facilitate the reaction. For example, the synthesis of flavonoids can be achieved through the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base .
Industrial Production Methods: Industrial production of flavonoids typically involves the extraction of these compounds from plant sources. The extraction process can include methods such as solvent extraction, supercritical fluid extraction, and ultrasound-assisted extraction. These methods aim to maximize the yield and purity of flavonoids from plant materials .
Chemical Reactions Analysis
Types of Reactions: Flavonoids undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can alter the structure and properties of flavonoids, leading to the formation of different compounds.
Common Reagents and Conditions:
Oxidation: Flavonoids can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or neutral conditions.
Reduction: Reduction of flavonoids can be achieved using reagents like sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Substitution reactions involve the replacement of functional groups in flavonoids with other groups.
Major Products Formed: The major products formed from these reactions depend on the specific flavonoid and the reaction conditions. For example, oxidation of flavonoids can lead to the formation of quinones, while reduction can produce dihydroflavonoids .
Scientific Research Applications
Flavonoids have a wide range of scientific research applications due to their diverse biological activities. They are studied for their antioxidant, anti-inflammatory, and anticancer properties. In chemistry, flavonoids are used as natural dyes and as precursors for the synthesis of other compounds. In biology and medicine, flavonoids are investigated for their potential to prevent and treat various diseases, including cardiovascular diseases, diabetes, and cancer . In the industry, flavonoids are used in the production of dietary supplements, cosmetics, and pharmaceuticals .
Mechanism of Action
Flavonoids exert their effects through various molecular targets and pathways. They act as antioxidants by neutralizing reactive oxygen species and free radicals, thereby preventing cellular damage. Flavonoids also modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis. For example, they can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response . Additionally, flavonoids can interact with cell surface receptors and transcription factors to regulate gene expression .
Comparison with Similar Compounds
Phenolic Acids: Found in fruits, vegetables, and grains, phenolic acids have antioxidant properties but are structurally simpler than flavonoids.
Tannins: Present in tea, coffee, and wine, tannins have astringent properties and are used in tanning leather.
Properties
CAS No. |
10163-13-0 |
|---|---|
Molecular Formula |
C27H28CdO16 |
Molecular Weight |
720.9 g/mol |
IUPAC Name |
cadmium(2+);7-hydroxy-2-(3-hydroxy-4-oxidophenyl)-4-oxo-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-5-olate |
InChI |
InChI=1S/C27H30O16.Cd/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;/q;+2/p-2 |
InChI Key |
QBDVYUHPWTYFNX-UHFFFAOYSA-L |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])O)C5=CC(=C(C=C5)[O-])O)O)O)O)O)O)O.[Cd+2] |
Key on ui other cas no. |
153-18-4 1340-08-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















